molecular formula C11H12FNO B8508089 4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

Cat. No. B8508089
M. Wt: 193.22 g/mol
InChI Key: INSZJXTZJHWSPI-UHFFFAOYSA-N
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Patent
US08637500B2

Procedure details

To a 25 mL microwave vial was added potassium phosphate tribasic (0.354 mL, 4.27 mmol), PdCl2(AmPhos) (0.121 g, 0.171 mmol), 4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl trifluoromethanesulfonate (0.616 g, 1.710 mmol), and 2-fluoropyridin-3-ylboronic acid (0.265 g, 1.881 mmol) before evacuating and backfilling with nitrogen (3×). A mixed solvent of Dioxane (7.12 mL):water (1.425 mL) was added, and the contents were irradiated at 150° C. for 30 minutes in an Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden). The biphasic solution was diluted with water and extracted with DCM (3×25 mL) before drying over sodium sulfate, filtering, and concentrating under reduced pressure to a dark brown residue. The residue was taken up in 5 mL DCM and applied directly to silica (0 to 70% ethyl acetate/hexanes for followed by 5 to 10% MeOH/DCM). The resulting yellow oil was taken forward without further manipulation.
Name
potassium phosphate tribasic
Quantity
0.354 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(AmPhos)
Quantity
0.121 g
Type
reactant
Reaction Step One
Quantity
0.616 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]P([O-])([O-])=O.[K+].[K+].[K+].FC(F)(F)S(O[C:15]1[CH2:20][CH2:19][CH:18]([O:21][Si](C(C)(C)C)(C)C)[CH2:17][CH:16]=1)(=O)=O.[F:31][C:32]1[C:37](B(O)O)=[CH:36][CH:35]=[CH:34][N:33]=1>>[F:31][C:32]1[C:37]([C:15]2[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17][CH:16]=2)=[CH:36][CH:35]=[CH:34][N:33]=1 |f:0.1.2.3|

Inputs

Step One
Name
potassium phosphate tribasic
Quantity
0.354 mL
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
PdCl2(AmPhos)
Quantity
0.121 g
Type
reactant
Smiles
Name
Quantity
0.616 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CCC(CC1)O[Si](C)(C)C(C)(C)C)(F)F
Name
Quantity
0.265 g
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before evacuating
ADDITION
Type
ADDITION
Details
A mixed solvent of Dioxane (7.12 mL):water (1.425 mL) was added
CUSTOM
Type
CUSTOM
Details
the contents were irradiated at 150° C. for 30 minutes in an Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden)
Duration
30 min
ADDITION
Type
ADDITION
Details
The biphasic solution was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure to a dark brown residue

Outcomes

Product
Name
Type
Smiles
FC1=NC=CC=C1C1=CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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